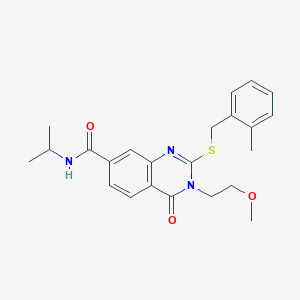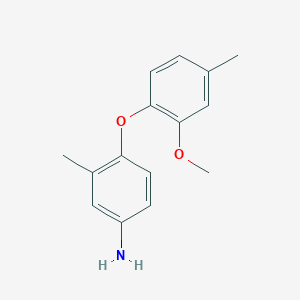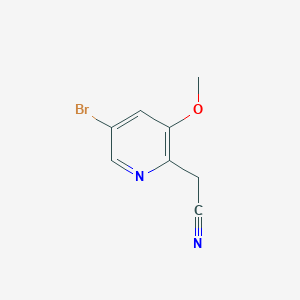
2,4-Dimethoxypyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxypyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, featuring two methoxy groups at the 2 and 4 positions and a cyano group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxypyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxypyridine with cyanogen bromide under basic conditions. Another method includes the condensation of 2,4-dimethoxypyridine with malononitrile in the presence of a base, followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxypyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxypyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxypyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and methoxy groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxypyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.
2,4-Dimethoxypyridine: Lacks the cyano group, making it less reactive in certain chemical reactions.
2,6-Dimethoxypyridine-3-carbonitrile: Similar but with methoxy groups at different positions.
Uniqueness
2,4-Dimethoxypyridine-3-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both methoxy and cyano groups allows for versatile modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
95689-37-5 |
|---|---|
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2,4-dimethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-3-4-10-8(12-2)6(7)5-9/h3-4H,1-2H3 |
InChI-Schlüssel |
MVVPCIPULGHDSS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=NC=C1)OC)C#N |
Kanonische SMILES |
COC1=C(C(=NC=C1)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-{[(2-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B3059149.png)






